Dithiothreitol tetraacetate
Overview
Description
Dithiothreitol tetraacetate (DTT-Ac) is a synthesized and characterized compound that is less toxic and chemically stable . It is known to rapidly generate fully deacetylated DTT in the liver after its administration to rats .
Synthesis Analysis
The synthesis of DTT-Ac has been characterized and evidence provided through GLC/MS that it can rapidly generate fully deacetylated DTT in the liver after its administration to rats . DTT is a potent reducing agent widely exploited in molecular biology as an enzyme stabilizing agent .Molecular Structure Analysis
DTT is an organosulfur compound with the formula (CH(OH)CH2SH)2. It is a colorless compound, classified as a dithiol and a diol . It is also known as Cleland’s reagent .Chemical Reactions Analysis
DTT is used as a reducing or “deprotecting” agent for thiolated DNA. The terminal sulfur atoms of thiolated DNA have a tendency to form dimers in solution, especially in the presence of oxygen . DTT is able to introduce nicks in the DNA backbone .Physical And Chemical Properties Analysis
DTT is a reducing agent; once oxidized, it forms a stable six-membered ring with an internal disulfide bond . It has a redox potential of -0.33 V at pH 7 . The reducing power of DTT is limited to pH values above 7, since only the negatively charged thiolate form -S− is reactive .Scientific Research Applications
In Vivo Stability and Less Toxicity : Dithiothreitol tetraacetate is stable and less toxic than dithiothreitol. It is hydrolyzed in vivo to give dithiothreitol, with significant activity found in various organs and blood. This suggests its potential as a more stable and less toxic source of dithiothreitol in vivo conditions (de Mecca, Castro, & Castro, 1993).
Protection Against Liver Necrosis : Dithiothreitol tetraacetate shows protective effects against carbon tetrachloride-induced liver necrosis. Its protective effects might be due to in vivo conversion to dithiothreitol, which could decrease the intensity of covalent binding of toxic metabolites to microsomal lipids (Mecca, Castro, & Castro, 2005).
Antioxidative Stress Properties : Studies on different liver subcellular fractions have shown that dithiothreitol tetraacetate, via its esterase activity, plays a role in preventing oxidative stress-induced cell damage. This points to its potential application in antioxidative stress therapies (de Mecca, Castro, & Castro, 1996).
Applications in Protein Research : Dithiothreitol has been used in protein research, such as in the preparation of bioactive compounds. For example, it was used in the selective reduction of disulfide bonds in bovine basic trypsin inhibitor, highlighting its utility in biochemical studies (Liu & Meienhofer, 1968).
Reduction of Oxidative DNA Damage : Dithiothreitol has been studied for its potential to induce oxidative damage to thymine and DNA in solution, which is significant in understanding thiol radioprotection and thiol-plus-heat toxicity (Claycamp, 1987).
Safety And Hazards
Future Directions
While DTT is known to prevent or reverse several deleterious effects of radiation or chemical agents operating via free radical and oxidative stress, its use has been hampered by its chemical instability and toxic properties . Future research could focus on addressing these limitations and exploring further applications of DTT .
properties
IUPAC Name |
[(2S,3R)-3-acetyloxy-1,4-bis(acetylsulfanyl)butan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6S2/c1-7(13)17-11(5-19-9(3)15)12(18-8(2)14)6-20-10(4)16/h11-12H,5-6H2,1-4H3/t11-,12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMKKSKBGKALJ-TXEJJXNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CSC(=O)C)C(CSC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CSC(=O)C)[C@H](CSC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dithiothreitol tetraacetate | |
CAS RN |
37180-63-5 | |
Record name | Dithiothreitol tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037180635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3S)-1,4-bis(acetylsulfanyl)-2-methylbutane-2,3-diyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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